Albendazole Oxide

Description

Albendazole oxide has been reported in Penicillium solitum and Penicillium crustosum with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to parent cpd; structure given in first source

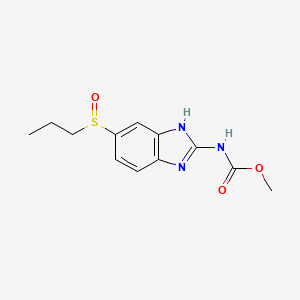

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Albendazole Oxide from Albendazole

Abstract

Albendazole, a cornerstone of anthelmintic therapy, functions as a prodrug, undergoing rapid first-pass metabolism in the liver to its pharmacologically active form, Albendazole Sulfoxide (also known as Albendazole Oxide).[1] This biotransformation is critical for its systemic efficacy against parasitic infections.[2] The subsequent oxidation of Albendazole Sulfoxide to the inactive Albendazole Sulfone metabolite marks the deactivation pathway.[2][3][4][5] Consequently, the ability to reliably synthesize and isolate pure this compound is paramount for pharmacological research, the development of analytical standards, and the exploration of novel drug delivery systems. This guide provides a detailed, scientifically-grounded protocol for the chemical synthesis of this compound from Albendazole, emphasizing the chemical principles, procedural causality, and robust analytical validation required for high-purity production.

The Chemistry of Selective Thioether Oxidation

The core of this synthesis is the selective oxidation of the thioether moiety within the Albendazole molecule to a sulfoxide.[6][7] This transformation requires a delicate balance; the oxidizing agent must be potent enough to convert the sulfide but controlled enough to prevent the subsequent, and often facile, over-oxidation to the inactive sulfone.[7][8]

The sulfur atom in the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from the oxidizing agent.[6] The choice of oxidant, solvent, temperature, and stoichiometry are the critical parameters that dictate the reaction's success, influencing both yield and selectivity. Common oxidants employed for this purpose include:

-

Hydrogen Peroxide (H₂O₂): An environmentally benign and cost-effective oxidant, often used in an acidic medium like acetic or formic acid, which activates the H₂O₂ and facilitates the reaction.[9][10][11][12]

-

Peroxyacids (e.g., m-CPBA): Highly effective but can be aggressive, increasing the risk of sulfone formation if not carefully controlled.[5][7]

-

Periodates (e.g., Sodium Periodate, NaIO₄): Offer good selectivity for sulfoxide formation under controlled conditions, particularly at lower temperatures.[13][14][15]

This guide will focus on two robust methods utilizing hydrogen peroxide and sodium periodate, respectively, highlighting the distinct experimental considerations for each.

Caption: Chemical pathway from Albendazole to its primary metabolites.

Experimental Protocols for Synthesis

The following protocols are designed to be self-validating systems. The rationale behind each step is explained to provide a deeper understanding of the process, enabling researchers to troubleshoot and adapt the methodology as needed.

Protocol 1: Hydrogen Peroxide in Acidic Medium

This method is favored for its use of inexpensive, readily available, and environmentally safer reagents.[10] Acetic acid serves as both a solvent for Albendazole and a catalyst for the oxidation process.

Materials and Reagents:

-

Albendazole (ABZ)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (30% w/w solution, H₂O₂)

-

Sodium Hydroxide (NaOH) solution (e.g., 8 M) or Ammonium Hydroxide

-

Deionized Water

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, add Albendazole (e.g., 10 g). To this, add glacial acetic acid (e.g., 70 mL).[9]

-

Causality: Albendazole has poor solubility in many common solvents. Glacial acetic acid is an effective solvent that also facilitates the protonation and activation of the hydrogen peroxide oxidant.

-

-

Temperature Control: Gently warm the mixture in a water bath to approximately 40-50°C and stir until the Albendazole is completely dissolved.[9]

-

Causality: Moderate heating increases the rate of dissolution. It is crucial not to overheat, as higher temperatures can promote over-oxidation to the sulfone.

-

-

Oxidant Addition: Once dissolved, cool the solution slightly. Slowly add 30% hydrogen peroxide (e.g., 5.0 mL) dropwise using a dropping funnel over 20-30 minutes.[9]

-

Causality: The oxidation reaction is exothermic. Slow, dropwise addition is critical to maintain temperature control, prevent runaway reactions, and minimize the formation of the sulfone byproduct.

-

-

Reaction: After the addition is complete, maintain the reaction mixture at 40-50°C with continuous stirring for approximately 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality: This incubation period allows the reaction to proceed to completion. TLC is a vital in-process control to visually confirm the consumption of the starting material (Albendazole) and the formation of the product (this compound), while checking for the potential sulfone spot.

-

-

Precipitation and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly neutralize the acetic acid by adding a cooled base solution (e.g., 8 M NaOH) until the pH of the mixture reaches ~7.0. A white precipitate of crude this compound will form.[9]

-

Causality: this compound is insoluble in neutral aqueous solution. Neutralization of the acidic solvent causes the product to precipitate out, allowing for its separation from the reaction medium.

-

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acetic acid.

-

Causality: Washing is essential to remove water-soluble impurities that would contaminate the final product.

-

-

Purification (Recrystallization): Dry the crude product. Recrystallize the solid using a suitable solvent system, such as 70-90% ethanol, to obtain the purified this compound.[16]

-

Causality: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. The pure this compound will crystallize out of the solution upon cooling, leaving impurities behind in the solvent.

-

Protocol 2: Sodium Periodate Oxidation

This method employs sodium periodate, a milder and often more selective oxidizing agent for converting sulfides to sulfoxides.[14][15]

Materials and Reagents:

-

Albendazole (ABZ)

-

Glacial Acetic Acid

-

Sodium Periodate (NaIO₄)

-

Deionized Water

Step-by-Step Methodology:

-

Dissolution: Dissolve Albendazole in glacial acetic acid in a round-bottom flask with stirring, as described in Protocol 1.

-

Temperature Control: Cool the solution to a low temperature, typically 0-5°C, using an ice-salt bath.

-

Causality: Low temperatures are crucial for controlling the reactivity of the periodate and maximizing selectivity towards the sulfoxide, thereby preventing sulfone formation.[14]

-

-

Oxidant Addition: In a separate beaker, dissolve sodium periodate (a slight molar excess, e.g., ~1.1 equivalents) in a minimum amount of deionized water. Add this solution dropwise to the cold Albendazole solution over 30-45 minutes.

-

Causality: Maintaining a low temperature during the addition of the oxidant is the most critical step for ensuring the desired product selectivity.

-

-

Reaction: Allow the reaction to stir at 0-5°C for 9-10 hours, or until TLC analysis indicates the complete consumption of the starting material.[9]

-

Causality: The reaction is significantly slower at low temperatures, requiring a longer reaction time to achieve a high conversion rate.

-

-

Work-up and Isolation: Pour the reaction mixture into a larger volume of cold water. The product will precipitate. Collect the solid by vacuum filtration and wash extensively with water to remove unreacted periodate and other inorganic salts.

-

Purification: Dry the crude product and recrystallize from a suitable solvent as described in Protocol 1 to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as desired purity, scale, cost, and available equipment. The table below summarizes key parameters from various reported methods.

| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Hydrogen Peroxide (H₂O₂) (30%) | Glacial Acetic Acid | 40-50 °C | 3 hours | >90% | [9][10] |

| Hydrogen Peroxide (H₂O₂) (30%) | Formic Acid | 40-60 °C | 0.5-1 hour | High | [17] |

| Sodium Periodate (NaIO₄) | Glacial Acetic Acid | 0-5 °C | 9-10 hours | >90% | [9][14] |

| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane (DCM) | 5-10 °C | 6-7 hours | ~66% (Sulfone) | [5] |

| Potassium Monopersulfate | Aqueous Methanol | 5-10 °C | Not Specified | Not Specified | [5] |

Note: The m-CPBA method cited often leads to the sulfone as the major product unless conditions are strictly controlled.[5]

Analytical Characterization and Quality Control

Confirmation of the synthesis of this compound and assessment of its purity are critical. A multi-technique approach is required for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product. A validated HPLC method can effectively separate Albendazole, this compound, and Albendazole Sulfone, allowing for precise quantification of each component.[10][18][19] A typical setup would involve a C18 column with UV detection around 290-300 nm.[19][20]

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized compound, verifying the addition of a single oxygen atom to the Albendazole structure.[3][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The oxidation of the sulfur atom induces characteristic shifts in the signals of adjacent protons and carbons, providing unambiguous structural evidence.[20][21][22]

-

Infrared (IR) Spectroscopy: The successful oxidation is confirmed by the appearance of a strong absorption band characteristic of the S=O (sulfoxide) bond, typically found in the region of 1030-1070 cm⁻¹.[20][21]

-

Melting Point Determination: A sharp melting point within the literature-reported range serves as a good indicator of purity.[22]

Conclusion

The controlled oxidation of Albendazole to this compound is a fundamental and accessible synthetic transformation. Success hinges on the careful selection of the oxidizing agent and the stringent control of reaction parameters, particularly temperature and stoichiometry, to prevent over-oxidation to the inactive sulfone. The hydrogen peroxide in acetic acid method represents a robust, scalable, and environmentally conscious approach suitable for most laboratory settings. Rigorous analytical characterization using a combination of chromatographic and spectroscopic techniques is mandatory to validate the identity and ensure the high purity of the final product, which is essential for its use as a pharmacological agent or an analytical reference standard.

References

-

Slideshare. (n.d.). Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Albendazole sulfoxide – Knowledge and References. Retrieved from [Link]

-

Ospina-Pineda, V., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(6), e02526-18. Retrieved from [Link]

-

ResearchGate. (n.d.). General metabolism of albendazole and oxidation reactions generates the... Retrieved from [Link]

-

Capece, B. P. S., Virkel, G. L., & Lanusse, C. E. (2008). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. The Veterinary Journal, 181(3), 241-250. Retrieved from [Link]

-

Basavaiah, K., & Nagegowda, P. (2004). Three new methods for the assay of albendazole using N-chlorosuccinimide. Indian Journal of Pharmaceutical Sciences, 66(3), 305-310. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed main metabolic pathways of ABZ in humans. a Albendazole (ABZ)... Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2020). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. 8(7), 48-54. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme used for the synthesis of Albendazole Sulphoxide... Retrieved from [Link]

-

Semantic Scholar. (n.d.). New Spectrophotometric Methods for Determination of Albendazole in Presence of Cerium as Oxidant and Both Indigo Carmine. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Catalysis Science & Technology. Retrieved from [Link]

-

SciSpace. (2004). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

-

National Institutes of Health. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 2(10), 6824-6830. Retrieved from [Link]

-

YouTube. (2019). 04.07 Thioethers. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2014). SPECTROPHOTOMETRIC DETERMINATION OF ALBENDAZOLE IN PURE FORM AND TABLET FORM. 2(4), 276-294. Retrieved from [Link]

-

National Institutes of Health. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules, 27(9), 2975. Retrieved from [Link]

- Google Patents. (2011). CN101270090B - Method for preparing this compound.

- Google Patents. (2007). CN101029030A - Chemical synthesis of albendazole-sulfoxide.

-

ResearchGate. (2005). Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. Retrieved from [Link]

-

ACS Publications. (2002). Synthesis of Albendazole Metabolite: Characterization and HPLC Determination. Journal of Chemical Education, 79(10), 1222. Retrieved from [Link]

-

Academax. (2002). Preparation of albendazole sulfoxide——an active metabolite. Retrieved from [Link]

-

SciELO México. (2005). Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. Journal of the Mexican Chemical Society, 49(4), 353-358. Retrieved from [Link]

-

Hindawi. (2018). Albendazole Degradation Possibilities by UV-Based Advanced Oxidation Processes. International Journal of Photoenergy. Retrieved from [Link]

-

SciSpace. (2018). Albendazole Degradation Possibilities by UV-Based Advanced Oxidation Processes. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and spectrochemical study of some Albendazole derivatives. 4(1), 128-134. Retrieved from [Link]

-

SciSpace. (2018). Albendazole Degradation Possibilities by UV-Based Advanced Oxidation Processes. Retrieved from [Link]

- Google Patents. (2010). CN100586936C - The chemical synthesis method of albendazole sulfoxide.

- Google Patents. (2018). CN107935939A - A kind of process for purification of albendazole.

-

SciELO. (2012). Assay and physicochemical characterization of the antiparasitic albendazole. Brazilian Journal of Pharmaceutical Sciences, 48(1), 115-124. Retrieved from [Link]

-

PubMed. (2015). Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis. Frontiers in Microbiology, 6, 800. Retrieved from [Link]

-

MDPI. (2018). H2O2 Based Oxidation Processes for the Treatment of Real High Strength Aqueous Wastes. Applied Sciences, 8(12), 2419. Retrieved from [Link]

-

Cardiff University. (2018). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. ijisrt.com [ijisrt.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. us.academax.com [us.academax.com]

- 15. Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [scielo.org.mx]

- 16. CN100586936C - The chemical synthesis method of albendazole sulfoxide - Google Patents [patents.google.com]

- 17. CN101270090B - Method for preparing this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. usp-pqm.org [usp-pqm.org]

- 21. jocpr.com [jocpr.com]

- 22. scielo.br [scielo.br]

An In-Depth Technical Guide to the Physicochemical Properties of Albendazole Sulfoxide

Introduction: The Crucial Role of Albendazole's Active Metabolite

Albendazole, a cornerstone in the treatment of parasitic worm infestations, owes its broad-spectrum anthelmintic efficacy primarily to its active metabolite, albendazole sulfoxide (also known as ricobendazole). Following oral administration, the parent drug undergoes rapid and extensive first-pass metabolism in the liver, where it is oxidized to form albendazole sulfoxide. This biotransformation is critical, as the metabolite exhibits greater systemic absorption and is largely responsible for the therapeutic effects observed in vivo. Understanding the physicochemical properties of albendazole sulfoxide is therefore paramount for researchers, scientists, and drug development professionals. These properties govern its solubility, stability, absorption, and ultimately, its bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of albendazole sulfoxide, supported by experimental protocols and field-proven insights.

Metabolic Pathway: From Prodrug to Active Agent

The metabolic activation of albendazole is a testament to the intricate processes that govern drug action within the body. The conversion to albendazole sulfoxide is a pivotal step, transforming a poorly absorbed prodrug into a systemically available therapeutic agent.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method development, and ensuring consistent product performance.

Molecular Structure and Formula

Albendazole sulfoxide is a benzimidazole derivative with the following chemical structure:

Molecular Formula: C₁₂H₁₅N₃O₃S

Molecular Weight: 281.33 g/mol

pKa and Ionization

Albendazole sulfoxide is an amphoteric molecule, meaning it possesses both acidic and basic functional groups and its ionization state is pH-dependent. The reported pKa values for albendazole sulfoxide are approximately 0.20 and 9.79.[1][2] The low pKa corresponds to the protonation of the benzimidazole ring system, while the higher pKa is associated with the deprotonation of the carbamate N-H group. This dual nature has significant implications for its solubility and absorption in different physiological environments.

Melting Point

The melting point of a crystalline solid is a critical parameter for identification and purity assessment. The reported melting point of albendazole sulfoxide is in the range of 226-228 °C with decomposition.[3][4][5]

Solubility Profile

The solubility of an API is a key determinant of its oral bioavailability. Albendazole sulfoxide is characterized by low aqueous solubility, which presents a significant challenge in drug formulation.

| Solvent | Solubility | Reference |

| Water | 62 mg/L (at 25 °C) | [4][5] |

| 0.1 M HCl | Good dissolution profiles observed | [1][2] |

| DMSO | 25 mg/mL (with sonication) | [6] |

| Chloroform | Slightly soluble (with heating) | [5][7] |

| Methanol | Slightly soluble | [5] |

| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [8] |

The hydrochloride salt of albendazole sulfoxide exhibits significantly improved water solubility, reaching over 20%, and also shows high solubility in several organic solvents like 1,2-propanediol and glycerol formal.[9]

Polymorphism: A Critical Consideration

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact the physicochemical properties of a drug, including its solubility, melting point, and stability. While extensive research has been conducted on the polymorphism of the parent drug, albendazole, which exists in at least two polymorphic forms (Form I and Form II), specific studies on the polymorphic forms of albendazole sulfoxide are less prevalent in the public domain.[10][11][12][13] The known polymorphism of albendazole underscores the critical importance of solid-state characterization during drug development to ensure consistent product quality and performance.

Experimental Protocols: A Practical Approach

The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following sections provide step-by-step methodologies for key characterization experiments.

Workflow for Solubility Determination

The equilibrium solubility shake-flask method is a widely accepted technique for determining the solubility of a compound.

Step-by-Step Methodology for Equilibrium Solubility Determination: [14][15][16]

-

Preparation: Add an excess amount of albendazole sulfoxide to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution using centrifugation or filtration (using a filter that does not adsorb the drug).

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of albendazole sulfoxide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

-

Calculation: Calculate the solubility in the appropriate units (e.g., mg/mL or mol/L).

Stability of Albendazole Sulfoxide

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[19][20][21]

Degradation Pathways: The primary degradation pathway for albendazole sulfoxide is further oxidation to the pharmacologically inactive albendazole sulfone.[22] Hydrolysis can also occur, particularly under alkaline conditions at elevated temperatures.[22]

Solid-State Stability Testing Workflow (Based on ICH Guidelines): [19][20][21]

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

-

Acid Hydrolysis: Treat a solution of albendazole sulfoxide with 0.1 M HCl and heat.

-

Base Hydrolysis: Treat a solution of albendazole sulfoxide with 0.1 M NaOH and heat.

-

Oxidation: Treat a solution of albendazole sulfoxide with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C).

-

Photostability: Expose the solid drug substance to light according to ICH Q1B guidelines.[20]

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties of albendazole sulfoxide are intricately linked to its therapeutic performance. Its amphoteric nature, low aqueous solubility, and potential for polymorphism present both challenges and opportunities for formulation scientists. A comprehensive understanding of these characteristics, grounded in robust experimental data, is the bedrock of rational drug development. By applying the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of this important active metabolite, paving the way for the development of optimized and effective anthelmintic therapies.

References

- Jung, H., Medina, L., & Garcia, L. (1998). Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide. Journal of Pharmacy and Pharmacology, 50(1), 43-48.

- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

Drugs.com. (2025). Albendazole Monograph for Professionals. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

- Google Patents. (n.d.). CN1519234A - Preparation of hydrochloric albendazole sulfoxide.

- Jung, H., Medina, L., & Garcia, L. (1998). Absorption Studies of Albendazole and Some Physicochemical Properties of the Drug and Its Metabolite Albendazole Sulphoxide. Journal of Pharmacy and Pharmacology, 50(1), 43-48.

-

K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

-

Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]

-

ChemBK. (n.d.). Albendazole Sulfoxide. Retrieved from [Link]

-

API Particle Development. (n.d.). The Intriguing Polymorphism of Albendazole. Retrieved from [Link]

- Zhang, Y., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 1-5.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

ResearchGate. (1998). (PDF) Biopharmaceutics: Absorption Studies of Albendazole and Some Physicochemical Properties of the Drug and Its Metabolite Albendazole Sulphoxide. Retrieved from [Link]

-

PubMed. (2025). A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Albendazole. AERU. Retrieved from [Link]

- Valois, M. E., et al. (1994). Determination of albendazole metabolites in plasma by HPLC. Journal of analytical toxicology, 18(2), 86–90.

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

- Rathod, D. M., et al. (2016). Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of pharmaceutical analysis, 6(4), 226–234.

-

Taylor & Francis. (n.d.). Albendazole sulfoxide – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of albendazole, albendazole sulfoxide, and albendazole sulfone. Retrieved from [Link]

-

SciELO. (2012). Assay and physicochemical characterization of the antiparasitic albendazole. Retrieved from [Link]

-

DrugBank Online. (n.d.). ALBENDAZOLE [EP MONOGRAPH]. Retrieved from [Link]

- Pranzo, Z., et al. (2010). Enantiotropically related albendazole polymorphs. Journal of pharmaceutical sciences, 99(9), 3731–3742.

-

Sci-Hub. (2019). Pharmacokinetics of albendazole, albendazole sulfoxide and albendazole sulfone determined from plasma, blood, dried blood spots. Retrieved from [Link]

-

E3S Web of Conferences. (2021). Development of stability indicating method for quality assessment of African Albendazole tablets. Retrieved from [Link]

-

ResearchGate. (2010). Enantiotropically Related Albendazole Polymorphs. Retrieved from [Link]

-

MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]

-

USP. (n.d.). 2350 Albendazole / Official Monographs USP 36. Retrieved from [Link]

-

ASM Journals. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). STUDIES ON POLYMORPHISM OF COMMERCIAL ASPIRIN AND ALBENDAZOLE TABLETS. Retrieved from [Link]

-

PubChem. (n.d.). Albendazole Oxide. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Albendazole sulfoxide. AERU. Retrieved from [Link]

Sources

- 1. forced degradation study: Topics by Science.gov [science.gov]

- 2. scielo.br [scielo.br]

- 3. usp-pqm.org [usp-pqm.org]

- 4. zeptometrix.com [zeptometrix.com]

- 5. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Analysis of Albendazole investigated by HSM, DSC and FTIR | Semantic Scholar [semanticscholar.org]

- 11. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]

- 18. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jddtonline.info [jddtonline.info]

- 21. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 22. rjptonline.org [rjptonline.org]

In-Silico Analysis of Albendazole Oxide Binding to Tubulin: A Senior Application Scientist's Guide

Abstract

Albendazole, a cornerstone of anthelmintic therapy, exerts its effect through its active metabolite, albendazole oxide (ABZ-OX), by targeting the cytoskeletal protein β-tubulin.[1] This interaction disrupts the formation of microtubules, which are critical for essential cellular functions in parasites, such as glucose uptake and cell division, ultimately leading to parasite death.[2][3] Understanding the precise molecular interactions between ABZ-OX and tubulin is paramount for combating emerging drug resistance and designing next-generation anthelmintics. This in-depth technical guide provides a comprehensive walkthrough of the in-silico methodologies used to dissect this critical drug-target interaction. We will explore the entire computational workflow, from system preparation and molecular docking to the dynamic assessment of complex stability and binding free energy calculations, offering both theoretical justification and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Albendazole-Tubulin Interaction

The benzimidazole class of drugs, including albendazole, has been a mainstay in treating a wide range of parasitic worm infections in both humans and animals.[3] Their mechanism of action is elegantly specific: they bind to the β-subunit of the tubulin heterodimer, preventing its polymerization into microtubules.[1][2] This action is selective for the parasite's tubulin, which exhibits a higher binding affinity for the drug than the mammalian equivalent.[4]

Albendazole itself is a prodrug, rapidly metabolized in the liver to its active form, albendazole sulfoxide (oxide), which is responsible for the systemic anthelmintic activity.[5][6] The binding site for benzimidazoles is located at or near the colchicine-binding site on β-tubulin, an area of intense research for the development of anticancer agents as well.[1][7][8] The disruption of microtubule dynamics leads to a cascade of fatal consequences for the parasite, including impaired nutrient absorption and failed cell division.[5][9]

However, the efficacy of albendazole is threatened by the rise of drug resistance, which is often linked to specific mutations in the β-tubulin gene (e.g., F200Y, E198A, F167Y).[10][11] These mutations can alter the binding affinity of the drug, rendering it less effective.[11] In-silico analysis provides a powerful, atomic-level lens to investigate these interactions, predict the impact of mutations, and guide the rational design of new drugs that can overcome resistance. This guide will delineate the key computational techniques required to perform such an analysis.

Section 1: System Preparation - The Foundation of Accurate Simulation

Before any simulation can be performed, the molecular structures of both the protein (receptor) and the drug (ligand) must be meticulously prepared. This foundational step is critical for the accuracy and reliability of all subsequent calculations.

Sourcing and Preparing the Tubulin Receptor

The initial step is to obtain a high-quality 3D structure of the target protein. The RCSB Protein Data Bank (PDB) is the primary repository for these structures. For this analysis, a crystal structure of tubulin, preferably with a bound ligand in the colchicine site, is ideal as it provides an experimentally validated conformation of the binding pocket.

Protocol: Receptor Preparation

-

Structure Retrieval: Download the PDB file for a suitable tubulin structure (e.g., PDB ID: 1SA0, which is a tubulin-colchicine complex structure).[12]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (like colchicine), and any other heteroatoms that are not part of the protein or necessary cofactors.

-

Chain Selection: The tubulin heterodimer consists of an α- and a β-chain. The colchicine binding site is located at the interface between these chains.[7] Ensure both chains are retained for the simulation.

-

Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

-

Assigning Charges: Assign appropriate atomic charges to the protein atoms using a force field like AMBER or Gasteiger. This step is essential for accurately calculating electrostatic interactions.[1]

-

Software: This preparation can be performed using software such as AutoDock Tools, Schrödinger Maestro, or UCSF Chimera.[1]

Causality: This rigorous cleaning and preparation process ensures that the simulation begins with a chemically correct and computationally tractable model of the protein. Removing extraneous molecules reduces system complexity, while adding hydrogens and assigning charges creates an accurate electrostatic and steric representation of the receptor.

Preparing the this compound Ligand

The ligand, ABZ-OX, must also be prepared in a 3D format that is energetically favorable.

Protocol: Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem (CID 83969).[13][14][15][16]

-

Energy Minimization: Perform an energy minimization of the ligand structure. This process adjusts the bond lengths and angles to find a low-energy, stable conformation. This is typically done using a force field like AMBER.[17]

-

Charge Calculation: Assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges).

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

-

Software: Tools like Avogadro, ChemDraw, or the ligand preparation modules within docking software suites are suitable for this purpose.

Causality: A properly minimized ligand structure ensures that the docking simulation starts with a realistic conformation of the drug. Defining rotatable bonds is critical for flexible ligand docking, which allows for a more comprehensive search of the binding pose.

Section 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It uses a scoring function to estimate the binding affinity, typically reported in kcal/mol.[1]

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. For ABZ-OX, this grid should be centered on the known colchicine-binding site at the interface of the α and β tubulin subunits.[12][18] The size of the grid should be large enough to allow the ligand to move and rotate freely within the site.

-

Running the Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically explore different positions, orientations, and conformations of ABZ-OX within the defined grid box.[12]

-

Analysis of Results: The output will be a series of binding poses ranked by their binding affinity scores. The pose with the most negative score is considered the most favorable.[12] Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.

Causality: The grid box confines the search space to the region of interest, making the calculation more efficient. The scoring function provides a quantitative measure to rank different binding modes, allowing for the identification of the most probable and stable interaction. Studies have shown that mutations in residues like E198 and F200 can significantly weaken the drug's binding affinity, and docking can help visualize why this occurs.[1][10]

Section 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes in both the protein and the ligand upon binding.[19]

Workflow for Molecular Dynamics Simulation

// Connections Start -> Solvate [color="#4285F4"]; Solvate -> Ionize [color="#4285F4"]; Ionize -> Minimize [color="#34A853"]; Minimize -> NVT [color="#34A853"]; NVT -> NPT [color="#34A853"]; NPT -> Production [color="#34A853"]; Production -> Analysis [color="#EA4335"]; } axdot Caption: Workflow for Molecular Dynamics (MD) Simulation.

Protocol: MD Simulation with GROMACS/Desmond

-

System Solvation: Place the docked protein-ligand complex into a periodic box of water molecules (e.g., TIP3P water model). This mimics the aqueous environment of the cell.[19]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall charge of the system and simulate a physiological salt concentration (e.g., 0.15 M).[19][20]

-

Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes or unfavorable geometries.[20]

-

Equilibration (NVT and NPT): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the system at the desired pressure (e.g., 1 bar) and temperature (NPT ensemble). This ensures the system is stable before the production run.[20]

-

Production MD Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.[19]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD indicates that the complex has reached equilibrium and the ligand remains stably bound.[19]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[1]

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

-

Trustworthiness: This multi-step process is a self-validating system. If the ligand is unstable in the binding pocket, the RMSD will show large fluctuations, and the ligand may even dissociate from the protein during the simulation, indicating an unfavorable binding mode. Stable RMSD and persistent interactions provide strong evidence for a valid binding hypothesis.

Section 4: Binding Free Energy Calculations

To obtain a more accurate and quantitative estimate of binding affinity, end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.[21][22]

Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Select snapshots (frames) from the stable portion of the MD simulation trajectory.[23]

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. The calculation includes:

-

Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand.[24]

Causality: MM/PBSA provides a more rigorous energy calculation than docking scores because it averages over multiple conformations from a dynamic simulation and uses a more sophisticated implicit solvent model.[21] This method allows for the decomposition of the binding energy into contributions from individual residues, highlighting which amino acids are most critical for the interaction.

Data Presentation: Summary of In-Silico Results

| Metric | Description | Typical Result for ABZ-OX | Significance |

| Docking Score | Estimated binding affinity from molecular docking. | -7.0 to -8.5 kcal/mol[12] | A strong negative value suggests favorable binding. |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand during MD simulation. | < 3 Å | A low, stable RMSD indicates the ligand remains in a consistent pose within the binding site.[19] |

| ΔG_bind (MM/PBSA) | Calculated binding free energy. | -20 to -40 kcal/mol | A more accurate estimation of binding affinity. More negative values indicate stronger binding.[25] |

| Key Interacting Residues | Amino acids forming stable H-bonds or hydrophobic contacts. | E198, F200, C239, Q134[10][26] | Identifies the specific molecular determinants of binding and potential sites for resistance mutations. |

Section 5: Visualization and Interaction Analysis

Visualizing the results is crucial for interpreting the data and communicating the findings. Molecular graphics software like PyMOL or VMD can be used to generate high-quality images and animations of the protein-ligand complex.

Key Interactions between this compound and Tubulin

The benzimidazole core of ABZ-OX fits into the colchicine binding pocket. Specific interactions often observed in simulations include:

-

Hydrogen Bonds: The carbamate moiety of ABZ-OX frequently forms hydrogen bonds with residues like E198.[26] This interaction is considered critical for the mechanism of action.[10][26]

-

Hydrophobic Interactions: The propyl group and the benzimidazole ring engage in hydrophobic and π-π stacking interactions with residues such as F200.[27]

// Edges edge [color="#EA4335", arrowhead=vee, style=dashed, fontname="Arial", fontcolor="#202124"]; ABZ_OX -> E198 [label="Hydrogen Bond"]; ABZ_OX -> F200 [label="Hydrophobic/\nπ-π Stacking"]; ABZ_OX -> C239 [label="Hydrogen Bond"]; ABZ_OX -> L253 [label="Arene Bond"]; } axdot Caption: Key molecular interactions of this compound.

Conclusion and Future Directions

The in-silico workflow detailed in this guide—from system preparation and docking to MD simulations and free energy calculations—provides a robust framework for investigating the molecular basis of this compound's interaction with tubulin. These computational methods are invaluable for rationalizing the effects of resistance mutations, understanding the specificity of drug action, and guiding the development of novel anthelmintics. The insights gained from these simulations can prioritize compounds for chemical synthesis and subsequent in-vitro and in-vivo validation, thereby accelerating the drug discovery pipeline. Future work should focus on applying these methods to newly identified tubulin isotypes and exploring novel chemical scaffolds that can form stable interactions within the binding site, even in the presence of resistance-conferring mutations.

References

- Al-Bayati, F. A., & Al-Azzawi, A. M. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.

- Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.

- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971.

- McLoughlin, C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 9.

- Prota, A. E., Danel, F., Bachmann, F., Bargsten, K., Buey, R. M., Pohlmann, J., ... & Steinmetz, M. O. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of Biological Chemistry, 289(21), 14889-14900.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83969, this compound. PubChem. Retrieved from [Link]

-

Amber. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Albendazole? Patsnap Synapse. Retrieved from [Link]

-

GROMACS Tutorials. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. Retrieved from [Link]

-

Dr. Oracle. (2025, November 18). What is the mechanism of action of Albendazole? Dr. Oracle. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding Albendazole's Action: Mechanism, Uses, and Safety Considerations. NINGBO INNO PHARMCHEM. Retrieved from [Link]

-

CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. Retrieved from [Link]

- Hape, C., Holroyd, G., Haydock, J., & Betson, M. (2021). In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance. Frontiers in Veterinary Science, 8, 749811.

-

SlideShare. (n.d.). Albendazole Mechanism of Action & Pharmacokinetics Explained. SlideShare. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Albendazole sulfoxide, VETRANAL(TM), analytical standard. PubChem. Retrieved from [Link]

-

TCI (Tokyo Chemical Industry). (n.d.). Albendazole Sulfoxide. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15N3O3S). PubChemLite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2082, Albendazole. PubChem. Retrieved from [Link]

-

Al-Bayati, F. A., & Al-Azzawi, A. M. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. Retrieved from [Link]

- Hape, C., Holroyd, G., Haydock, J., Avramenko, A., Britton, C., & Betson, M. (2022). Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations. Scientific Reports, 12(1), 13725.

- Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508.

-

Tenorio, J. C., et al. (2024). Resistance mutations impair benzimidazole efficacy against Ascaridia galli by altering β-tubulin interactions. ResearchGate. Retrieved from [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Retrieved from [Link]

-

Al-Haddad, R., et al. (2025). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of isotype1 b-tubulin gene showing albendazole drug.... ResearchGate. Retrieved from [Link]

- Niu, M. M., et al. (2014). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica, 35(7), 967-976.

-

Satarić, M. V., Tuszynski, J. A., & Pokorný, J. (2005). Molecular dynamics simulations of tubulin structure and calculations of electrostatic properties of microtubules. Autem Therapeutics. Retrieved from [Link]

-

I-ac-ik, A., & Tuszynski, J. A. (2016). Atomistic molecular dynamics simulations of tubulin heterodimers explain the motion of a microtubule. PMC. Retrieved from [Link]

-

Zare-Shahabadi, V., et al. (2019). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC. Retrieved from [Link]

-

Santillán-Mendoza, R., et al. (2021). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. MDPI. Retrieved from [Link]

-

Scribd. (n.d.). Molecular Docking Studies of Tubulin Inhibitors. Scribd. Retrieved from [Link]

-

eScholarship@McGill. (n.d.). BENZIMIDAZOLE (BZ) RESISTANCE IN HAEMONCHUS CONTORTUS: SPECIFIC INTERACTIONS OF BZs WITH TUBULIN. eScholarship@McGill. Retrieved from [Link]

-

Al-Bayati, F. A., & Al-Azzawi, A. M. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The workflow of tubulin inhibitor discovery and the inhibitory activity.... ResearchGate. Retrieved from [Link]

-

RCSB PDB. (2014, March 5). 4O2A: Tubulin-BAL27862 complex. RCSB PDB. Retrieved from [Link]

-

Robinson, M. W., et al. (2009). Liver Fluke β-tubulin Isotype 2 Binds Albendazole and Is Thus a Probable Target of This Drug. PubMed. Retrieved from [Link]

-

Satarić, M. V., Tuszynski, J. A., & Pokorný, J. (2005). Molecular dynamics simulations of tubulin structure and calculations of electrostatic properties of microtubules. ResearchGate. Retrieved from [Link]

-

AIP Publishing. (2021, November 19). Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. AIP Publishing. Retrieved from [Link]

- Robinson, M. W., McFerran, N., Trudgett, A., Hoey, E., & Fairweather, I. (2004). A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement. Journal of Molecular Graphics and Modelling, 23(3), 275–284.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]

- 9. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 10. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. SID 329755155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. SID 468590233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C12H15N3O3S) [pubchemlite.lcsb.uni.lu]

- 17. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides | MDPI [mdpi.com]

- 21. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. peng-lab.org [peng-lab.org]

- 25. youtube.com [youtube.com]

- 26. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on Albendazole Oxide-Induced Oxidative Stress in Cancer Cells

Abstract

The repurposing of established pharmaceuticals for oncology represents a pragmatic and accelerated avenue for novel cancer therapies. Albendazole, a benzimidazole anthelmintic, and its primary active metabolite, albendazole oxide (also known as albendazole sulfoxide), have demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines and preclinical models.[1][2] A pivotal mechanism underpinning this anticancer activity is the induction of profound oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.[3][4] This technical guide provides an in-depth exploration of the molecular cascades initiated by this compound in cancer cells, leading to oxidative stress and subsequent cell death. We will dissect the primary mechanisms, detail robust experimental protocols for validation, and present a framework for data interpretation, offering researchers, scientists, and drug development professionals a comprehensive resource to investigate this promising therapeutic strategy.

Introduction: Repurposing Benzimidazoles for Cancer Therapy

Drug repurposing has emerged as a vital strategy in oncology, offering the advantages of well-established safety profiles and expedited clinical development timelines. Albendazole (ABZ) is a broad-spectrum anti-parasitic drug that has been used in humans for decades.[2] Its primary mechanism of action in parasites is the disruption of microtubule polymerization, which is essential for cellular structure and function.[1][2] This same mechanism is a cornerstone of its anti-cancer effects. Following oral administration, ABZ is rapidly metabolized in the liver to its active form, this compound (ABZO), which exhibits greater systemic bioavailability.

Recent research has illuminated that ABZO's anti-cancer effects are not solely dependent on mitotic arrest but are intricately linked to the generation of ROS.[5][6] This induction of oxidative stress creates a highly toxic intracellular environment for cancer cells, which often exist in a state of heightened basal oxidative stress, making them particularly vulnerable to further ROS insults.[3][7] This guide will focus specifically on the role of ABZO in modulating the redox homeostasis of cancer cells.

The Dual-Pronged Onset of Oxidative Stress

This compound instigates oxidative stress through a sophisticated, multi-faceted mechanism that begins with its canonical function as a microtubule-destabilizing agent and extends to direct impacts on cellular redox regulation.

Primary Insult: Microtubule Disruption and Mitochondrial Distress

The principal anti-cancer action of ABZO is its binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][8] This disruption has two major downstream consequences that converge on ROS production:

-

Mitotic Arrest: The failure to form a functional mitotic spindle forces cells to arrest in the G2/M phase of the cell cycle.[9][10][11] Prolonged mitotic arrest is a significant cellular stressor that can trigger apoptosis, often through mitochondria-mediated pathways.

-

Mitochondrial Dysfunction: The integrity and distribution of mitochondria are dependent on the microtubule network. Disruption of this network can impair mitochondrial transport and function, leading to a dysfunctional electron transport chain (ETC). This inefficiency causes electrons to leak and prematurely react with oxygen, generating superoxide radicals (O₂⁻•) as a byproduct. This process is a major source of intracellular ROS.[12]

Secondary Effect: Suppression of Antioxidant Defenses

Beyond promoting ROS generation, albendazole has been shown to actively dismantle the cancer cell's antioxidant machinery. Studies have demonstrated that albendazole treatment leads to:

-

Depletion of Glutathione (GSH): GSH is a critical non-enzymatic antioxidant. Albendazole treatment has been shown to drastically deplete cellular levels of reduced GSH, crippling the cell's primary defense against oxidative damage.[3][4][5]

-

Downregulation of Antioxidant Enzymes: Albendazole can reduce the mRNA expression of key antioxidant enzymes such as catalase (CAT) and glutathione peroxidases (GPX).[5][6][13] This suppression prevents the cell from effectively neutralizing ROS, leading to their accumulation and exacerbating oxidative stress.[5]

This dual action—simultaneously increasing ROS production while dismantling the cell's ability to cope with them—creates an overwhelming state of oxidative stress that pushes the cancer cell toward apoptosis.

Key Signaling Pathways Activated by ABZO-Induced Oxidative Stress

The accumulation of ROS acts as a second messenger, activating multiple signaling cascades that culminate in programmed cell death.

p53 Tumor Suppressor Pathway

Oxidative stress is a well-known activator of the p53 tumor suppressor protein.[3] ROS can induce DNA damage, which stabilizes and activates p53.[3] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2.[3][4][5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and caspase activation.[3] Several studies have confirmed that albendazole treatment increases the expression of p53 and Bax, implicating this pathway in its cytotoxic effects.[3][9][14]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The p38 MAPK pathway is strongly activated by cellular stressors, including ROS.[12] In leukemia cells, ABZO-induced mitochondrial ROS generation was shown to activate p38 MAPK, which in turn led to the upregulation of the pro-inflammatory and pro-apoptotic cytokine TNF-α, contributing significantly to cell death.[12]

The following diagram illustrates the proposed signaling cascade:

Caption: ABZO-induced signaling pathway leading to apoptosis.

Experimental Validation: A Methodological Guide

To rigorously investigate the role of oxidative stress in ABZO's anti-cancer activity, a series of validated assays must be employed. This section provides detailed, step-by-step protocols for core experiments.

Foundational Setup: Cell Culture and Drug Preparation

-

Causality: The choice of cell line is critical. It is advisable to use a panel of cancer cell lines (e.g., breast cancer line MCF-7, prostate cancer line DU145) and a non-cancerous control cell line (e.g., normal prostate line RWPE-1) to assess selectivity.[5][15]

-

Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

-

Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis) and allow them to adhere for 24 hours before treatment.

-

Experimental Workflow

The logical flow of experiments should first establish cytotoxicity and then dissect the underlying oxidative stress mechanisms.

Caption: A typical experimental workflow for assessing ABZO's effects.

Protocol 1: Quantification of Intracellular ROS using DCFH-DA

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[3][16]

-

Methodology:

-

Seed cells in a 96-well black, clear-bottom plate.

-

After 24h, treat cells with varying concentrations of ABZO, a vehicle control (DMSO), and a positive control (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 1-6 hours).

-

Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS).

-

Load cells with 10 µM DCFH-DA solution in serum-free medium.[17] Incubate for 30 minutes at 37°C in the dark.

-

Discard the DCFH-DA solution and wash cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Immediately measure fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]

-

-

Self-Validation: The inclusion of a potent antioxidant like N-acetylcysteine (NAC) as a co-treatment with ABZO should significantly reduce the measured fluorescence, confirming that the signal is ROS-dependent.[3][5][16]

Protocol 2: Determination of Cell Viability (MTT/MTS Assay)

-

Principle: This colorimetric assay measures the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases of metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2][19]

-

Methodology:

-

Seed 5,000-10,000 cells per well in a 96-well plate.

-

After 24h, treat with ABZO for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[20]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol 3: Glutathione (GSH/GSSG) Assay

-

Principle: This assay quantifies the levels of both reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH/GSSG is a key indicator of cellular redox status. A decrease in this ratio signifies a shift towards oxidative stress. The assay often uses an enzymatic recycling method where glutathione reductase (GR) reduces GSSG to GSH, which then reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored product (TNB), measured at 412 nm.[21][22]

-

Methodology:

-

Treat cells in a 6-well plate with ABZO for the desired time.

-

Harvest cells and prepare cell lysates according to the manufacturer's protocol of a commercial GSH/GSSG assay kit.

-

For GSSG measurement, a thiol-masking reagent (e.g., N-ethylmaleimide or 2-vinylpyridine) is added to derivatize and remove GSH from the sample.[21]

-

Perform the enzymatic recycling reaction for both total glutathione and GSSG samples.

-

Measure absorbance at 412 nm over time.

-

Calculate concentrations based on a standard curve and determine the GSH/GSSG ratio.

-

Data Interpretation & Expected Outcomes

Synthesizing data from these assays provides a comprehensive picture of ABZO's mechanism.

Example Data Presentation

The results should demonstrate a clear dose- and time-dependent relationship.

Table 1: Effect of this compound on Cell Viability and ROS Production

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Change vs. Control) |

|---|---|---|---|

| Vehicle (DMSO) | 0 | 100 ± 4.5 | 1.0 ± 0.1 |

| This compound | 0.1 | 85 ± 5.1 | 1.8 ± 0.2 |

| This compound | 0.5 | 52 ± 3.8 | 3.5 ± 0.4 |

| This compound | 1.0 | 28 ± 2.9 | 5.2 ± 0.6 |

| ABZO (0.5µM) + NAC (5mM) | - | 91 ± 4.2 | 1.3 ± 0.2 |

Table 2: Redox Status after this compound Treatment (0.5 µM for 24h)

| Treatment Group | Total Glutathione (nmol/mg protein) | GSH/GSSG Ratio |

|---|---|---|

| Vehicle (DMSO) | 45.2 ± 3.1 | 85 ± 5.0 |

| this compound | 18.5 ± 2.4 | 21 ± 3.2 |

Connecting the Dots

-

A significant decrease in cell viability (Table 1) should correlate with a significant increase in intracellular ROS.[3][5][16]

-

The rescue of cell viability and reduction of ROS levels by the antioxidant NAC strongly supports the hypothesis that oxidative stress is a primary driver of ABZO-induced cytotoxicity.[3][5][16]

-

A marked decrease in the GSH/GSSG ratio (Table 2) confirms that ABZO disrupts the cellular antioxidant defense system, creating a state of oxidative stress.[7]

Therapeutic Implications and Future Directions

The ability of this compound to induce overwhelming oxidative stress in cancer cells presents several exciting therapeutic possibilities.

-